Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]-
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Overview
Description
N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide is a synthetic compound belonging to the imidazoquinoline family. These compounds are known for their diverse biological activities, including antiviral, antitumor, and immunomodulatory properties. The imidazoquinoline scaffold is prevalent in various pharmacologically active synthetic and natural compounds .
Preparation Methods
The synthesis of N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide typically involves the nucleophilic substitution of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline with 4-amino acetophenone in n-butanol . This method is one of the several known synthetic routes for creating imidazoquinoline derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The primary method for its synthesis, involving the substitution of a leaving group with a nucleophile.
Oxidation and Reduction: These reactions can modify the functional groups attached to the imidazoquinoline core, potentially altering its biological activity.
Substitution Reactions: Common reagents include ammonium hydroxide, tosyl chloride, and benzoyl chloride. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide involves the stimulation of innate and acquired immune responses. It binds to toll-like receptors 7 and 8 (TLR7/TLR8) on dendritic cells, leading to the induction of interferon-alpha production . This immune response results in the infiltration of inflammatory cells within the field of drug application, followed by the apoptosis of diseased tissue .
Comparison with Similar Compounds
N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide can be compared with other imidazoquinoline derivatives, such as:
1-Isobutyl-1H-imidazo[4,5-c]quinoline: A related compound with similar biological activities but different functional groups.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues: These compounds have been synthesized for their antimicrobial and anticancer activities.
N-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)benzamide stands out due to its specific binding to TLR7/TLR8 and its potent immunomodulatory effects, making it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
144660-62-8 |
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Molecular Formula |
C21H20N4O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-yl]benzamide |
InChI |
InChI=1S/C21H20N4O/c1-14(2)12-25-13-22-18-19(25)16-10-6-7-11-17(16)23-20(18)24-21(26)15-8-4-3-5-9-15/h3-11,13-14H,12H2,1-2H3,(H,23,24,26) |
InChI Key |
TZTHLAVJQIFKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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